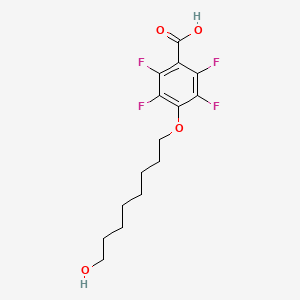

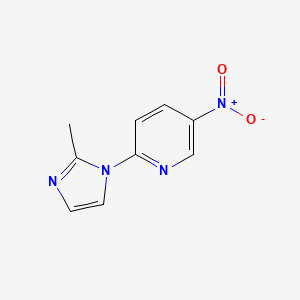

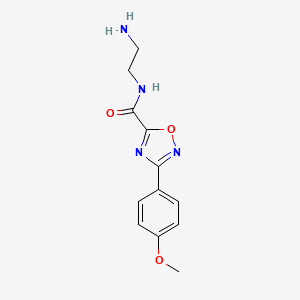

![molecular formula C15H11N3O B3200534 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1018143-69-5](/img/structure/B3200534.png)

1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Übersicht

Beschreibung

“1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is a complex organic compound. It’s part of a class of compounds known as heterocycles, which contain a ring structure made up of at least two different elements . This compound has been synthesized in a multistep process .

Synthesis Analysis

The synthesis of this compound involves a multistep process. A novel synthon was synthesized and then a Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic . The amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a pyrrolo[2,3-b]pyridine ring fused with a phenyl ring substituted with a methoxy group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The key starting material was prepared by Friedlander condensation . The reaction involves the use of a, -unsaturated compounds in reactions with N-nucleophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Device Characterization

1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives are extensively used in the synthesis of complex organic compounds. For instance, El-Menyawy, Zedan, and Nawar (2019) discussed the synthesis and thermal analysis of two pyrazolo[4,3-b] pyridine derivatives, highlighting their stability and polycrystalline structure. These derivatives were used to create thin films by thermal evaporation, demonstrating potential applications in electronics due to their optical properties and rectification behavior in devices (El-Menyawy, Zedan, & Nawar, 2019).

Spectroscopic Characterization and Crystal Structure Analysis

The compound has been the subject of detailed spectroscopic characterization and X-ray structure analysis, as illustrated by Al‐Refai et al. (2016). Their study involved the synthesis of a closely related compound, followed by a comprehensive analysis using various spectroscopic methods and X-ray single-crystal analysis, revealing intricate molecular structures and crystal interactions (Al‐Refai et al., 2016).

Crystal Structure of Potential Active Derivatives

Ganapathy et al. (2015) conducted a study on the crystal structure of a potential active derivative, closely related to this compound. The research provided insights into the molecular and crystal structure, highlighting the coplanar nature of the pyrazole, pyridine, and pyran rings and the intermolecular hydrogen bond interactions stabilizing the crystal packing (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Application in Nonlinear Optical Properties

The compound and its derivatives also find applications in the study of nonlinear optical properties. For example, Palani et al. (2004) explored the crystal structure of a derivative due to its nonlinear optical properties. They found that specific molecular conformations and intermolecular interactions contribute to these properties (Palani, Ambalavanan, Ponnuswamy, Raghukumar, & Ramakrishnan, 2004).

Zukünftige Richtungen

The future directions for the research and development of “1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” could involve further exploration of its potential applications in various fields, such as pharmaceuticals and agrochemicals . Additionally, the development of new synthetic methods and the exploration of its properties could also be areas of future research .

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Mode of Action

It’s worth noting that in suzuki–miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

Biochemical Pathways

It’s known that the compound can be synthesized via friedlander condensation of a synthon with reactive methylenes .

Result of Action

Similar compounds have been noted for their fluorescence properties , which could suggest potential applications in chemosensors for the detection of chemically, biologically, and environmentally important functional molecules .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under room temperature conditions , suggesting that the compound may be stable under a range of environmental conditions.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c1-19-13-6-4-12(5-7-13)18-10-11(9-16)14-3-2-8-17-15(14)18/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJOPHAMSAVRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

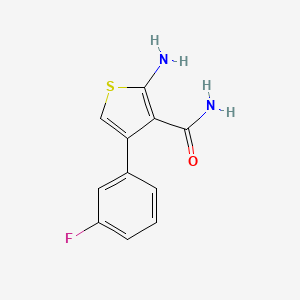

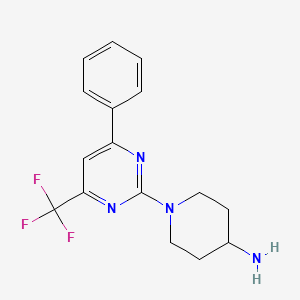

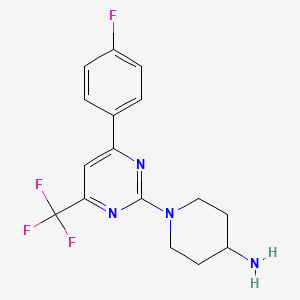

![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)

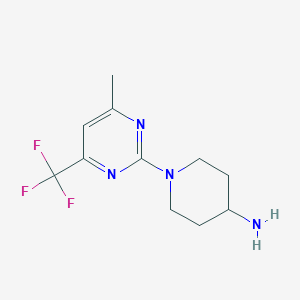

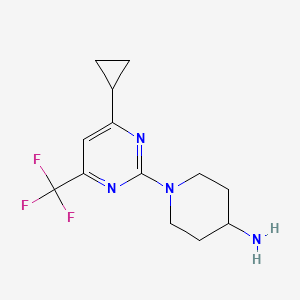

![6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3200503.png)

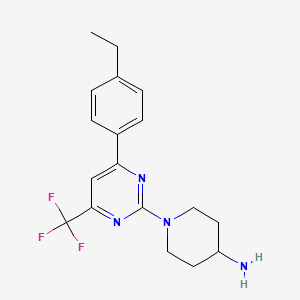

![4-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B3200558.png)